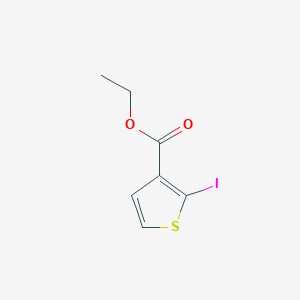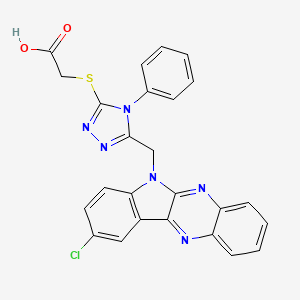
Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate typically involves the reaction of octadecanedioic acid with 2,5-dioxopyrrolidin-1-yl compounds under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product . The compound is often produced in powder form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate primarily undergoes substitution reactions, where it reacts with nucleophiles to form stable amide bonds .
Common Reagents and Conditions: Common reagents used in these reactions include amines and other nucleophiles. The reactions are typically carried out in organic solvents under mild conditions to prevent decomposition of the compound .
Major Products: The major products formed from these reactions are amide derivatives, which are valuable intermediates in organic synthesis and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate exerts its effects involves the formation of stable amide bonds through nucleophilic substitution reactions . The compound acts as a linking reagent, facilitating the attachment of various functional groups to target molecules . This process is crucial in the synthesis of complex organic compounds and the modification of biomolecules .
Comparación Con Compuestos Similares
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Similar in structure but contains carbonate groups instead of octadecanedioate.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbamate: Contains disulfide and carbamate groups, offering different reactivity and applications.
Uniqueness: Bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate is unique due to its long aliphatic chain, which imparts specific solubility and reactivity characteristics . This makes it particularly useful in applications requiring hydrophobic interactions and stability .
Propiedades
Fórmula molecular |
C26H40N2O8 |
|---|---|
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
bis(2,5-dioxopyrrolidin-1-yl) octadecanedioate |
InChI |
InChI=1S/C26H40N2O8/c29-21-17-18-22(30)27(21)35-25(33)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-26(34)36-28-23(31)19-20-24(28)32/h1-20H2 |
Clave InChI |
REVFGBCPGLJPKM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)






